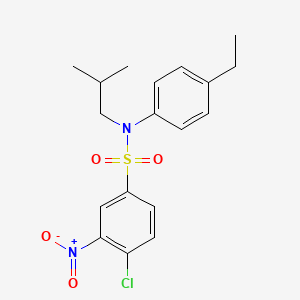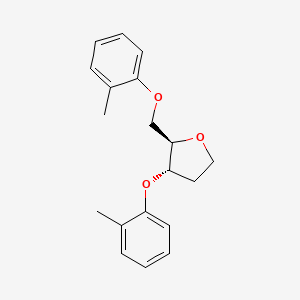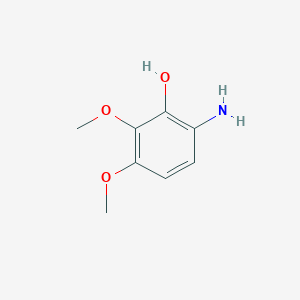![molecular formula C10H10N2O B14047031 Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a common synthetic route involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often employ green chemistry principles to enhance yield and reduce environmental impact. These methods include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal catalysis are common methods.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are frequently employed.
Common Reagents and Conditions
Oxidation: Potassium persulfate, iodine, and photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine,8-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects . The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but differs in its nitrogen positioning.
Imidazo[1,5-a]pyridine: Another related compound with distinct electronic properties.
Uniqueness
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-prop-2-enoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-8-13-9-4-3-6-12-7-5-11-10(9)12/h2-7H,1,8H2 |
InChI Key |
VEHHKMGINKUVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)











![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
